3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, a chloro-methoxyphenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol
- 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-amine
Uniqueness
The uniqueness of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.75 g/mol, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Structural Overview
The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of substituents such as chlorine and methoxy groups enhances its biological properties, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
7b | 0.22 | S. aureus |
7b | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds showing promise against various cancer cell lines. For example, studies indicate that compounds featuring the pyrazole scaffold can inhibit the growth of breast cancer cells (MDA-MB-231), lung cancer cells (A549), and others .
Case Study: Anticancer Efficacy
In a study focusing on the anticancer activity of pyrazole derivatives, it was found that certain compounds could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly . This suggests that the pyrazole structure can be optimized for therapeutic applications in oncology.
Table 2: Anticancer Activity of Selected Pyrazole Compounds
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Apoptosis induction |
10c | HepG2 | 0.07 | Aurora-A kinase inhibition |
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Certain pyrazole derivatives have been shown to disrupt microtubule formation, which is crucial for cell division .
- Apoptosis Induction : The ability to enhance apoptotic pathways in cancer cells indicates a potential for therapeutic development against tumors .
- Biofilm Inhibition : Inhibition of biofilm formation in bacteria suggests that these compounds could be useful in treating resistant infections .
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUSSKTYONFZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.